7-Hydroxy Doxazosin chemical structure and properties
7-Hydroxy Doxazosin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of 7-Hydroxy Doxazosin, a primary metabolite of the alpha-1 adrenergic receptor antagonist, Doxazosin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Chemical Structure and Properties
7-Hydroxy Doxazosin, a quinazoline derivative, is formed through the hydroxylation of the benzodioxan moiety of Doxazosin. The nomenclature can be ambiguous in literature, with both "7-Hydroxy Doxazosin" and "7'-Hydroxy Doxazosin" being used. The prime symbol (') typically denotes the position on the benzodioxan ring system. The IUPAC name for this compound is (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanone[1][3].
A two-dimensional representation of the chemical structure of 7-Hydroxy Doxazosin is provided below.
Caption: 2D Chemical Structure of 7-Hydroxy Doxazosin.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Hydroxy Doxazosin is presented in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions.
| Property | Value | Source |
| IUPAC Name | (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanone | [1][3] |
| CAS Number | 102932-28-5 | [1] |
| Molecular Formula | C23H25N5O6 | [4] |
| Molecular Weight | 467.48 g/mol | [4] |
| Predicted Boiling Point | 774.8 ± 70.0 °C at 760 mmHg | [5] |
| Predicted Density | 1.426 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 10.03 ± 0.40 | [5] |
Pharmacological Properties
Mechanism of Action
As a metabolite of Doxazosin, the primary mechanism of action of 7-Hydroxy Doxazosin is expected to be related to the pharmacology of its parent compound. Doxazosin is a selective antagonist of alpha-1 adrenergic receptors, which are found in smooth muscle tissues, including those in blood vessels and the prostate. By blocking these receptors, Doxazosin leads to vasodilation and a reduction in peripheral resistance, resulting in lowered blood pressure. It also relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow in patients with benign prostatic hyperplasia (BPH).
While the contribution of 7-Hydroxy Doxazosin to the overall antihypertensive effect of Doxazosin is considered to be small, studies have indicated that the hydroxylated metabolites of Doxazosin, including the 7-hydroxy derivative, possess antioxidant properties. This suggests a potential for additional biological activities beyond alpha-1 adrenergic receptor blockade.
Pharmacokinetics
Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted unchanged. The major metabolic pathways include O-demethylation and hydroxylation. 7-Hydroxy Doxazosin is one of the main C-hydroxylated metabolites. The plasma elimination of Doxazosin is biphasic, with a terminal elimination half-life of approximately 22 hours. While the detailed pharmacokinetics of 7-Hydroxy Doxazosin have not been as extensively characterized as the parent drug, it is understood to be a significant product of hepatic metabolism.
Signaling Pathways
The parent compound, Doxazosin, has been shown to influence several key signaling pathways, and it is plausible that 7-Hydroxy Doxazosin may share some of these effects or have its own unique interactions.
VEGFR-2/Akt/mTOR Signaling Pathway
Doxazosin has been demonstrated to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downstream signaling components, including PI3K, Akt, and mTOR. This inhibition leads to anti-angiogenic effects.
Caption: Doxazosin's inhibitory effect on the VEGFR-2 signaling pathway.
JAK/STAT Signaling Pathway
Doxazosin has also been implicated in the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. It can suppress the phosphorylation of JAK and STAT proteins, which are crucial for cytokine-mediated cellular responses.
References
- 1. 7-HYDROXY DOXAZOSIN | 102932-25-2 [chemicalbook.com]
- 2. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
